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Ytterbium;trihydrate

Cat. No.: B12336986
M. Wt: 227.09 g/mol
InChI Key: CEVFTXOYEBUKRN-UHFFFAOYSA-N
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Description

Historical Context and Significance in Lanthanide Coordination Chemistry

The story of ytterbium begins with its discovery in 1878 by Swiss chemist Jean Charles Galissard de Marignac, who identified it within the mineral erbia. encyclopedia.com This discovery was part of a broader late 19th-century effort to isolate and characterize the rare earth elements found in minerals from Ytterby, Sweden. encyclopedia.com

The coordination chemistry of lanthanides, including ytterbium, was slower to develop compared to that of transition metals. Initially, it was believed that lanthanides showed little tendency to form complex ions. However, by the 1960s, this view began to change significantly. A key concept governing the coordination chemistry of lanthanides is the "lanthanide contraction"—a gradual decrease in ionic radius with increasing atomic number across the series. bath.ac.uk This contraction is due to the poor shielding of the nuclear charge by the 4f electrons. bath.ac.uk

For ytterbium, being one of the last elements in the series, this effect is pronounced, leading to a smaller ionic radius compared to earlier lanthanides. This size difference influences the coordination number and geometry of its complexes. bath.ac.uk While early lanthanides can accommodate higher coordination numbers, ytterbium complexes often exhibit lower coordination numbers. The tricapped trigonal prismatic 9-coordination found in hydrated salts like Ln(H₂O)₉₃ is a classic example that became a benchmark in understanding lanthanide aqua ions. bath.ac.uk The most common oxidation state for ytterbium is +3, and its compounds in this state are typically colorless. wikipedia.orgwikipedia.org

Overview of Current Academic Research Directions on Ytterbium Trihydrate and Related Systems

Modern research on hydrated ytterbium systems is vibrant and spans several key areas, primarily focusing on leveraging the unique electronic properties of the Yb³⁺ ion.

Luminescence and Photonics: Ytterbium(III) complexes are renowned for their near-infrared (NIR) luminescence, stemming from the 2F5/2 → 2F7/2 transition. nih.gov This property is exploited in bio-imaging, where NIR light offers deeper tissue penetration. A major challenge in designing highly luminescent Yb³⁺ complexes is quenching caused by high-frequency vibrations from coordinated water molecules (O-H bonds). nih.gov Consequently, a significant research direction involves synthesizing complexes where water molecules in the first coordination sphere are replaced by other ligands to enhance quantum yields and luminescence lifetimes. nih.govmdpi.com

Catalysis: Ytterbium-based compounds are effective Lewis acid catalysts in a wide range of organic reactions. alfachemic.comrsc.org Ytterbium(III) triflate, Yb(OTf)₃, is a prominent example of a water-tolerant Lewis acid, capable of catalyzing reactions like Aldol, Diels-Alder, and Friedel-Crafts acylations even in aqueous media. researchgate.netresearchgate.net This stability and reusability make ytterbium catalysts environmentally friendly alternatives to traditional catalysts. researchgate.net Research continues to explore novel ytterbium coordination compounds for asymmetric catalysis, a critical area in pharmaceutical chemistry. researchgate.net

Materials Science: Hydrated ytterbium salts, such as ytterbium(III) acetate (B1210297) and nitrate (B79036), serve as precursors for synthesizing advanced materials. wikipedia.orgwikipedia.org These include upconversion luminescent materials, where the material absorbs lower-energy light and emits higher-energy light, as well as specialized ceramics and glasses. wikipedia.orgottokemi.com Ytterbium is also used to improve the properties of stainless steel and in the development of memory devices and quantum computing. rsc.orgstanfordmaterials.com

Interdisciplinary Methodological Approaches Employed in Ytterbium Trihydrate Studies

A comprehensive understanding of hydrated ytterbium complexes requires a combination of analytical and theoretical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional structure of crystalline ytterbium hydrates. It provides definitive information on coordination numbers, bond lengths, and the geometry of the coordination sphere, revealing how water molecules and other ligands are arranged around the central Yb³⁺ ion. bath.ac.uk

Spectroscopic Techniques: A variety of spectroscopic methods are employed to probe the electronic and structural properties of these complexes.

Luminescence Spectroscopy: This is crucial for characterizing the NIR emission properties of Yb³⁺ complexes, including measuring quantum yields and lifetimes, which are key performance metrics for applications in bio-imaging and photonics. scispace.comnih.gov

NMR Spectroscopy: While the paramagnetic nature of Yb³⁺ can complicate NMR analysis, specialized techniques can still provide valuable insights into the structure and dynamics of complexes in solution.

Computational Chemistry: Theoretical modeling, particularly using Density Functional Theory (DFT), complements experimental findings. DFT calculations can predict the geometries of complexes, analyze bonding interactions, and help elucidate the mechanisms of energy transfer in luminescent complexes and catalytic cycles. hpstar.ac.cn

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of hydrated ytterbium salts and to determine the number of water molecules present, as these are lost upon heating. wikipedia.org

Research Findings on Ytterbium Compounds

The following tables summarize key data on the properties and applications of various ytterbium compounds, many of which are synthesized from or used as hydrated precursors.

Table 1: Properties of Selected Ytterbium Compounds Data sourced from various chemical suppliers and reference materials.

Compound NameFormulaMolar Mass ( g/mol )AppearanceKey Feature
Ytterbium(III) Nitrate Hydrate (B1144303)Yb(NO₃)₃·nH₂O359.06 (anhydrous)Colorless hygroscopic crystalsSoluble in water and ethanol wikipedia.org
Ytterbium(III) Acetate HydrateYb(CH₃COO)₃·nH₂O350.18 (anhydrous)Colorless crystalsSoluble in water wikipedia.org
Ytterbium(III) ChlorideYbCl₃279.40White solidLewis acid catalyst wikipedia.org
Ytterbium(III) OxideYb₂O₃394.08White powderUsed in alloys, ceramics, and glasses rsc.org
Ytterbium(III) TriflateYb(OTf)₃620.25White powderWater-tolerant Lewis acid researchgate.net

Table 2: Catalytic Applications of Ytterbium Compounds This table highlights reactions where ytterbium catalysts, often used as hydrates or in aqueous-compatible forms, are employed.

Reaction TypeYtterbium Catalyst ExampleRole of CatalystReference
Mannich ReactionYtterbium(III) chloride (YbCl₃)Lewis acid to activate reactants alfachemic.com
Friedel-Crafts AcylationYtterbium(III) triflate (Yb(OTf)₃)Strong Lewis acid catalyst researchgate.netresearchgate.net
Diels-Alder ReactionYtterbium(III) chloride (YbCl₃)Lewis acid to accelerate cycloaddition wikipedia.org
Aldol ReactionYtterbium(III) triflate (Yb(OTf)₃)Lewis acid for C-C bond formation researchgate.net
Knoevenagel CondensationYtterbium(III) triflate (Yb(OTf)₃)Catalyzes condensation of aldehydes with active methylene compounds alfachemic.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6O3Yb B12336986 Ytterbium;trihydrate

Properties

Molecular Formula

H6O3Yb

Molecular Weight

227.09 g/mol

IUPAC Name

ytterbium;trihydrate

InChI

InChI=1S/3H2O.Yb/h3*1H2;

InChI Key

CEVFTXOYEBUKRN-UHFFFAOYSA-N

Canonical SMILES

O.O.O.[Yb]

Origin of Product

United States

Synthetic Methodologies for Ytterbium Trihydrate and Analogous Complexes

Crystal Growth Techniques for Ytterbium Trihydrate Compounds

Crystal growth techniques are fundamental for obtaining well-defined Ytterbium trihydrate materials suitable for detailed characterization. These methods often leverage diffusion through a gel matrix or controlled reactions under specific temperature and pressure conditions.

Gel growth techniques, employing silica (B1680970) and agar-agar media, have been successfully utilized for the crystallization of Ytterbium tartrate trihydrate. In these methods, reacting ions diffuse through a gel matrix, facilitating slow nucleation and crystal growth, which can lead to high-quality single crystals. Silica gel, prepared by adjusting the pH of a sodium silicate (B1173343) solution, allows for the observation of crystal growth and can yield both single and polycrystalline forms, including spherulites researchgate.netinflibnet.ac.inmdpi.com. Agar-agar gel, another common medium, also supports the growth of single and twinned crystals researchgate.netinflibnet.ac.in. The diffusion of Ytterbium ions through the gel, often impregnated with tartaric acid, leads to the formation of Ytterbium tartrate trihydrate researchgate.net. Characterization of crystals grown by these methods typically involves techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Analysis (EDAX), X-ray Diffraction (XRD), Fourier Transform Infrared (FT-IR) spectroscopy, elemental analysis (CHN), and Thermogravimetric Analysis (TGA) researchgate.netresearchgate.net. These studies have indicated that Ytterbium tartrate trihydrate exhibits thermal stability up to approximately 200-205 °C researchgate.netresearchgate.netresearchgate.net.

Table 1: Gel Growth of Ytterbium Tartrate Trihydrate

Gel MediumCrystal MorphologyCharacterization TechniquesThermal Stability
Silica GelSingle crystals, polycrystalline (spherulites)SEM, EDAX, XRD, FT-IR, CHN, TGAUp to 200°C
Agar-Agar GelSingle crystals, twinned crystalsSEM, EDAX, XRD, FT-IR, CHN, TGAUp to 200°C

Hydrothermal synthesis is a versatile technique for preparing various Ytterbium-containing materials, including coordination polymers and doped fluoride (B91410) nanoparticles rsc.orgresearchgate.netmdpi.com. This method involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel (autoclave). While specific Ytterbium trihydrate compounds are not extensively detailed in the context of pure hydrothermal synthesis in the reviewed literature, the technique is established for Ytterbium oxide nanoparticles orientjchem.org and various Ytterbium complexes, such as Ytterbium acetate (B1210297) compounds researchgate.net. Low pH hydrothermal syntheses have also been reported for lanthanide complexes connectedpapers.com. The controlled conditions in hydrothermal synthesis allow for the formation of crystalline materials with specific morphologies and properties, depending on the precursors, temperature, reaction time, and pH orientjchem.org.

Controlled precipitation is another avenue for obtaining crystalline Ytterbium compounds. Homogeneous precipitation, where the precipitating agent is generated in situ within the solution, is a method used for lanthanide carbonates mdpi.com. Chemical precipitation is also a recognized route for preparing Yttrium oxide nanoparticles, with various methods including precipitation, sol-gel, and hydrothermal synthesis being noted nanoshel.com. While direct precipitation of specific Ytterbium trihydrate forms is less emphasized in the provided sources compared to gel growth, the principle of controlled precipitation is a foundational aspect of many inorganic synthesis strategies.

Preparation of Specific Ytterbium Trihydrate Ligand Systems

The preparation of Ytterbium trihydrate compounds with specific ligands, such as tartrate and hydrogendiphosphate, involves tailored synthetic routes to achieve the desired stoichiometry and crystal structure.

Ytterbium tartrate trihydrate, with a suggested stoichiometry of Yb(C₄H₄O₆)(C₄H₅O₆)·3H₂O, is primarily synthesized via gel growth methods using silica and agar-agar gels researchgate.netscilit.com. These methods allow for the diffusion-controlled formation of crystalline material. Characterization studies, including FT-IR spectroscopy, indicate the presence of both singly and doubly ionized tartrate ligands within the crystal structure researchgate.net. Thermogravimetric analysis (TGA) reveals that Ytterbium tartrate trihydrate is thermally stable up to approximately 200-205 °C, with decomposition occurring in stages researchgate.netresearchgate.netresearchgate.net. Magnetic moment measurements have also been performed on Ytterbium tartrate trihydrate crystals, suggesting the presence of YbO₈ coordination polyhedra researchgate.netconnectedpapers.com.

Table 2: Synthesis and Characterization of Ytterbium Tartrate Trihydrate

Synthesis MethodSuggested StoichiometryFT-IR Ligand PresenceThermal Stability LimitMagnetic Properties Mentioned
Gel GrowthYb(C₄H₄O₆)(C₄H₅O₆)·3H₂O researchgate.netSingly and doubly ionized tartrate~200-205°C researchgate.netresearchgate.netresearchgate.netMentioned researchgate.netconnectedpapers.com

Ytterbium hydrogendiphosphate trihydrate, with the chemical formula Yb(HP₂O₇)·3H₂O, has been synthesized and structurally characterized aphrc.orgugr.esiucr.org. This compound crystallizes in the triclinic system, typically belonging to the P-1 space group ugr.esiucr.org. Research indicates that Ytterbium hydrogendiphosphate trihydrate is isostructural with other triclinic modifications of similar stoichiometry, including those of other lanthanides aphrc.orgiucr.orgresearchgate.net. Structural analyses reveal the arrangement of YbO₈ coordination polyhedra and the formation of a network of O—H⋯O hydrogen bonds that contribute to the crystal packing researchgate.net. A notable characteristic observed in some studies is the presence of non-merohedral twinning aphrc.orgresearchgate.net. The synthesis of this compound is achieved through various methods, with its structure and twinning behavior being key areas of investigation aphrc.orgiucr.orgresearchgate.netfzu.cz.

Table 3: Synthesis and Crystallography of Ytterbium Hydrogendiphosphate Trihydrate

Synthesis MethodFormulaCrystal SystemSpace GroupKey Structural FeaturesReference
Various aphrc.orgresearchgate.netYb(HP₂O₇)·3H₂OTriclinicP-1 ugr.esiucr.orgNon-merohedral twinning aphrc.orgresearchgate.net aphrc.orgugr.esiucr.org

Compound List:

Ytterbium tartrate trihydrate

Ytterbium hydrogendiphosphate trihydrate

Gadolinium tartrate trihydrate

Strontium tartrate trihydrate

Copper tartrate trihydrate

Yttrium oxide nanoparticles

Ytterbium-organic framework

Ytterbium acetate compounds

Structural Elucidation and Crystallographic Analysis of Ytterbium Trihydrate Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal. For ytterbium trihydrate systems, SCXRD provides detailed insights into their structural characteristics.

Powder X-ray Diffraction and Complementary Techniques

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze crystalline materials, particularly when single crystals are difficult to obtain or for routine phase identification and purity assessment.

Ligand Coordination Environment and Bonding Analysis

The coordination sphere of the ytterbium(III) ion is a primary determinant of its chemical and physical properties. Ligands, including water molecules and specific organic anions, arrange themselves around the central metal ion, dictating the geometry and stability of the complex.

Determination of Coordination Number and Polyhedral Geometries of Ytterbium(III)

Ytterbium(III) ions in hydrated environments and coordination complexes typically exhibit coordination numbers ranging from six to ten, with eight and nine being particularly common. These coordination numbers translate into various polyhedral geometries. For instance, in aqueous solutions and crystalline hydrates, Yb(III) is often found to be eight-coordinated, adopting a square antiprismatic geometry mdpi.comsemanticscholar.org. Studies on Yb(III) perchlorate (B79767) solutions indicate an eight-coordinate structure with a near Yb–O distance of 2.33 ± 0.02 Å and Yb–D distance of 2.98 ± 0.02 Å aip.org. In other instances, nine-coordinate geometries, such as tricapped trigonal prisms, have also been observed for lanthanide ions, including Yb(III) mdpi.com. The specific coordination number and geometry are influenced by the nature of the ligands, counterions, and crystallization conditions rsc.org. For example, in some complexes, Yb(III) has been reported to adopt a distorted octahedral geometry, a notably lower coordination number for lanthanides acs.org.

Table 1: Common Coordination Numbers and Polyhedral Geometries for Ytterbium(III)

Coordination NumberPolyhedral GeometryTypical Environments
6Distorted OctahedralSpecific organic ligand complexes acs.org
8Square AntiprismaticHydrated ions in solution, some crystalline hydrates mdpi.comsemanticscholar.orgaip.org
9Tricapped Trigonal PrismaticSome crystalline hydrates and complexes mdpi.comiucr.org
10Bicapped Square AntiprismaticCertain organic ligand complexes researchgate.net

Spectroscopic Identification of Ligand Ionization States (e.g., Tartrate)

Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, are vital for identifying the ionization states of ligands, such as tartrate, within ytterbium complexes. The vibrational modes of functional groups like carboxylates and hydroxyls are sensitive to their protonation state and coordination to the metal center. For tartrate ligands, IR spectroscopy can distinguish between singly and doubly ionized forms. For instance, studies on ytterbium tartrate trihydrate or similar systems might reveal characteristic shifts in carboxylate stretching frequencies, indicative of the tartrate dianion (C₄H₄O₆²⁻) being coordinated to the Yb(III) ion researchgate.net. The presence of water molecules is also typically confirmed through characteristic O-H stretching and bending vibrations in the IR spectra researchgate.netscirp.org.

Characterization of Metal-Oxygen Bonding Characteristics (Ionic vs. Covalent)

The nature of the Yb–O bond in ytterbium trihydrate systems is predominantly ionic, a characteristic feature of lanthanide chemistry due to the high charge density and large ionic radii of the Ln(III) ions acs.orgbritannica.com. This ionic character is reflected in spectroscopic data and theoretical calculations. For example, the Ln–O stretching frequencies observed in IR spectroscopy can provide insights into the bonding strength and character acs.org. While the Yb–O bond is primarily ionic, a degree of covalent character exists, which can be influenced by factors such as the ligand's electronegativity and the specific coordination environment acs.orgchemrxiv.orgresearchgate.netopengeology.org. Computational studies and analysis of bond lengths can further quantify this ionic-covalent balance chemrxiv.orgresearchgate.net. The lanthanide contraction, the gradual decrease in ionic radii across the series, also affects the Yb–O bond lengths and their character, with shorter bonds generally indicating a greater degree of covalent interaction chemrxiv.orgresearchgate.net.

Solution-State Structural Probes

Investigating the structure of ytterbium ions in solution requires specialized techniques that can probe the local coordination environment without relying solely on crystalline samples.

Utilization of EXAFS and Neutron Diffraction for Solvate Structure Determination

Extended X-ray Absorption Fine Structure (EXAFS) and neutron diffraction are powerful complementary techniques for determining the solvation structure of metal ions in solution. EXAFS can provide information on the distances and coordination numbers of atoms surrounding the Yb(III) ion, revealing the primary hydration shell semanticscholar.orgchemrxiv.orgrsc.orgresearchgate.net. Neutron diffraction, particularly when using isotopic substitution (e.g., D₂O), is highly effective for locating hydrogen atoms and characterizing the hydrogen bonding network within the solvation sphere aip.orgchemrxiv.org.

Studies using these methods have confirmed that Yb(III) in aqueous solution is typically eight-coordinated by water molecules, adopting a square antiprismatic geometry semanticscholar.orgaip.orgchemrxiv.org. The Yb–O bond distances determined by these techniques are in good agreement with crystallographic data aip.orgchemrxiv.org. EXAFS has also been used to study the influence of different solvents and concentrations on the solvation shell, showing how solvent molecules can alter the Yb–O bond length and coordination number chemrxiv.orgrsc.orgresearchgate.netrsc.org. For example, in N,N-dimethylacetamide (DMA) mixtures, EXAFS revealed a shortening of the Yb–O bond length and a decrease in coordination number with increasing DMA content, suggesting a solvation steric effect rsc.org.

Table 2: Spectroscopic and Diffraction Techniques for Solvate Structure Determination

TechniquePrimary Information GainedApplication to Ytterbium(III) Solvates
EXAFS Metal-ligand bond distances, coordination numbers, electronic stateDetermination of Yb–O bond lengths and coordination numbers in solution semanticscholar.orgchemrxiv.orgrsc.orgresearchgate.netrsc.org
Neutron Diffraction Atomic positions (especially hydrogen), bond lengths, coordination geometries, hydrogen bondingCharacterization of hydration shells, Yb–O and Yb–D distances, and coordination geometry in solution aip.orgchemrxiv.org
IR Spectroscopy Vibrational modes of ligands and coordinated water, identification of ionization statesConfirmation of water presence, identification of ligand functional group states (e.g., tartrate) researchgate.netscirp.org
Raman Spectroscopy Vibrational modes, sensitive to molecular structure and interactionsComplementary to IR for ligand and water characterization researchgate.nethzdr.dex-mol.net

Compound List:

Ytterbium(III)

Tartrate

Water

Neodymium tartrate trihydrate

Ytterbium tartrate trihydrate

Ytterbium(III) perchlorate

Ytterbium(III) triflate

Ytterbium(III) chloride

Ytterbium(III) nitrate (B79036)

Ytterbium(III) oxide

Ytterbium silicates

Ytterbium complexes with DOTA derivatives

Ytterbium complexes with 7-azaindole-N-oxide

Ytterbium complexes with tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine

Ytterbium bis(trifluoromethylsulfonyl)imide

Spectroscopic Investigations of Ytterbium Trihydrate Complexes

Electronic Absorption and Emission Spectroscopy

Determination of Quantum Yields and Luminescence Lifetimes

The determination of quantum yields and luminescence lifetimes is crucial for understanding the efficiency and dynamics of Ytterbium(III) luminescence. Research has shown that Ytterbium(III) complexes can exhibit significant luminescence in the near-infrared (NIR) region, with quantum yields varying based on the surrounding ligand environment and solvent. For instance, certain β-fluorinated Yb3+ complexes have demonstrated high NIR luminescence with quantum yields up to 23% in dimethyl sulfoxide (B87167) and 13% in water nih.gov. Lifetimes for these complexes can be prolonged, reaching up to 249 μs in DMSO and 56–173 μs in water, which is advantageous for time-resolved imaging techniques nih.gov. Other studies on Yb(III) β-diketonates have reported luminescence lifetimes around 10-5 s, noting that low quantum yields are often attributed to non-radiative decay processes, such as energy transfer to high-frequency vibrations of the immediate environment bibliotekanauki.pl. Deuteration of ligands has been shown to increase quantum yields by reducing these non-radiative pathways bibliotekanauki.pl. For example, Yb complexes with deuterated ligands have shown quantum yields as high as 63% and lifetimes up to 714 μs nih.gov.

Luminescence Probing for Structural Transformations

Luminescence spectroscopy can serve as a sensitive probe for detecting structural transformations within Ytterbium trihydrate complexes. Changes in the local coordination environment or phase transitions can significantly influence the emission spectra, including peak positions, intensities, and lifetimes. For example, studies on yttrium acid oxalate (B1200264) trihydrate doped with Eu3+ ions (as a luminescent probe for Y3+) have utilized vibronic luminescence to investigate structural transformations in the temperature range of 77-350 K researchgate.net. While direct studies on Ytterbium trihydrate specifically for probing structural transformations are less detailed in the provided snippets, the general principle applies: alterations in the Yb3+ coordination sphere due to structural changes will modify the ligand field, thereby affecting the Yb3+ emission characteristics researchgate.netchemrxiv.org.

X-ray Induced Luminescence Studies

X-ray induced luminescence (XEOL) is a technique used to study the luminescent properties of materials when excited by X-rays. This method is particularly relevant for applications in X-ray imaging and theranostics. Research on terbium-doped phosphors has shown that X-ray excitation can lead to luminescence spectra similar to UV excitation, indicating the material's potential for X-ray imaging applications mdpi.com. Ytterbium-doped materials, such as Yb3+ in ZnO, also exhibit characteristic Yb3+ emission around 980 nm, corresponding to the 2F5/2 → 2F7/2 transition, which is observable under X-ray excitation nih.gov. Nanophosphors with specific architectures, like core/shell/shell (CSS) structures, have demonstrated robust X-ray luminescence, suggesting their utility in X-ray luminescence computed tomography (XLCT) nih.gov.

Advanced Spectroscopic Techniques

Time-Resolved Spectroscopy for Spin-Allowed and Spin-Forbidden Radiative Transitions

Time-resolved spectroscopy is essential for characterizing the temporal decay of luminescence, providing insights into the excited state dynamics of Ytterbium(III) ions. This technique is particularly valuable for distinguishing between different types of radiative transitions, including spin-allowed and spin-forbidden processes. The Yb3+ ion's primary emission in the NIR region, the 2F5/2 → 2F7/2 transition, is a magnetic dipole transition, which is typically spin-allowed and often exhibits longer lifetimes researchgate.netnih.gov. However, other electronic transitions within the Yb3+ ion or its complexes might involve spin-forbidden pathways, characterized by weaker intensities and potentially different decay kinetics acs.orguomustansiriyah.edu.iq. Time-resolved fluorescence lifetime imaging (FLIM) has been employed with Yb3+ complexes, showing intracellular lifetimes in the microsecond range, which allows for effective discrimination from cell autofluorescence nih.govrsc.org.

Ligand Field Splitting Analysis for Correlation with Coordination Geometry

Ligand field splitting analysis, derived from spectroscopic data such as absorption and luminescence spectra, provides critical information about the Ytterbium(III) ion's coordination environment. The splitting of Yb3+ energy levels (microstates) is directly influenced by the symmetry and strength of the ligand field, which in turn is determined by the coordination geometry and the nature of the coordinating ligands researchgate.netchemrxiv.org. By analyzing the patterns and magnitudes of these splittings, researchers can infer the coordination number and the specific geometry around the Yb3+ ion. For instance, Yb3+ solvates in water, methanol, and N,N-dimethylformamide have been determined to be eight-coordinated with a square antiprismatic geometry, while in DMSO, the speciation is more complex chemrxiv.org. Studies have shown that even minor changes in coordination geometry can lead to significant sensitivity in the Yb3+ electronic spectra researchgate.net.

Thermal Behavior and Decomposition Mechanisms of Ytterbium Trihydrate

Thermogravimetric and Differential Thermal Analysis (TG/DTA)

TG/DTA studies provide detailed insights into the thermal stability, dehydration steps, and decomposition pathways of ytterbium trihydrate.

The dehydration of ytterbium trihydrate typically occurs in multiple stages, reflecting the different bonding strengths of the water molecules within the crystal lattice. For ytterbium tartrate trihydrate , the material is reported to be thermally stable up to approximately 200°C, beyond which decomposition begins researchgate.netresearchgate.net. While specific details on the number of water molecules lost in each distinct dehydration step for ytterbium tartrate trihydrate are not explicitly detailed in the provided literature, other ytterbium trihydrate compounds show more specific dehydration patterns. For instance, ytterbium 1,2,4-benzenetricarboxylate trihydrate undergoes dehydration in three steps, involving the sequential loss of approximately 0.5, 2, and 0.5 water molecules, with associated endothermic effects observed around 50°C and 160°C akjournals.com. Similarly, ytterbium tungstates trihydrate exhibit water removal in several stages, including adsorbed water (50–70°C), occluded water (50–150°C), and hydration water (150–250°C), with further removal of OH-groups at higher temperatures (around 500°C) mdpi.com. Ytterbium chloride trihydrate (YbCl3·3H2O) shows dehydration occurring at 177°C, which is accompanied by hydrolysis, leading to the formation of ytterbium oxychloride urfu.ru.

Following dehydration, the anhydrous ytterbium compounds undergo further decomposition. For ytterbium tartrate trihydrate , the thermal decomposition process is described as occurring in two distinct stages, culminating in the formation of ytterbium oxide (Yb2O3) at approximately 700°C researchgate.netresearchgate.net. In contrast, the thermal decomposition of ytterbium chloride trihydrate results in the formation of ytterbium oxychloride (YbOCl) at 177°C, indicating that the final product can be dependent on the specific anion present in the trihydrate salt urfu.ru. Studies on other rare earth pyromucates, including ytterbium, indicate decomposition to oxides via intermediate oxypyromucates akjournals.com.

Kinetic Studies of Thermal Decomposition

Kinetic parameters are essential for understanding the rates and mechanisms of thermal decomposition.

For ytterbium tartrate trihydrate , non-isothermal kinetic parameters, such as activation energy and frequency factor, have been evaluated for each stage of its thermal decomposition researchgate.netresearchgate.net. These evaluations are typically performed using integral methods, with the Coats–Redfern approximation being a common approach researchgate.netresearchgate.net. Research indicates that the decomposition of such compounds can follow specific kinetic models, such as the F1 kinetic model researchgate.netresearchgate.net. While specific numerical values for these parameters are not detailed in the provided abstracts, their evaluation signifies a quantitative understanding of the decomposition process.

Investigation of Phase Transitions and Correlated Dielectric Behavior

The thermal behavior of ytterbium trihydrate compounds can be closely linked to changes in their dielectric properties, often indicating phase transitions.

Studies on ytterbium tartrate trihydrate have revealed a notable dielectric anomaly. The dielectric constant increases with temperature, reaches a peak value near 215°C, and subsequently decreases as the temperature rises further researchgate.netresearchgate.netfao.org. This observed dielectric anomaly at approximately 215°C is interpreted as being indicative of a phase transition occurring within the material researchgate.netresearchgate.netfao.org. This correlation between thermal events and changes in dielectric behavior highlights the complex interplay of structural and electronic properties in ytterbium trihydrate compounds.

Magnetic Properties and Relaxometric Studies of Ytterbium Trihydrate Systems

Static Magnetic Susceptibility Measurements

Static (DC) magnetic susceptibility measurements are fundamental in characterizing the magnetic behavior of ytterbium-containing compounds. These measurements provide insight into the electronic ground state of the Yb³⁺ ion and the nature of magnetic interactions within the material. For instance, studies on non-stoichiometric ytterbium trihydrides have revealed transitions to an antiferromagnetic state at temperatures just below 4.2 K. researchgate.net In many ytterbium-based intermetallic compounds, the susceptibility follows the Curie-Weiss law at high temperatures, indicative of a trivalent state for the Yb ions. nih.gov

The temperature dependence of the magnetic susceptibility, often presented as the product χT versus T, is a crucial tool. For many dinuclear Yb(III) complexes, the room temperature χT value is in agreement with the expected value for two non-interacting Yb³⁺ ions (5.14 cm³ K mol⁻¹, based on the ²F₇/₂ ground state multiplet). nih.gov As the temperature is lowered, the χT product typically decreases, which can be attributed to the thermal depopulation of the excited crystal field levels of the Yb³⁺ ion. nih.gov

Determination of Molar Susceptibilities and Effective Magnetic Moments

From the molar magnetic susceptibility (χ), the effective magnetic moment (μ_eff) can be determined. The theoretical effective magnetic moment for a free Yb³⁺ ion, based on Hund's rule, is 4.54 μ_B. researchgate.netnih.gov However, experimental values can deviate from this due to crystal field effects and inter-ionic interactions.

In non-stoichiometric ytterbium trihydrides, the effective magnetic moment per ytterbium ion has been observed to increase with hydrogen content, ranging from 3.18 μ_B for H/Yb=2.30 to 3.97 μ_B for H/Yb=2.62. researchgate.net This change is linked to an increase in the proportion of trivalent ytterbium ions. researchgate.net In other systems, such as the β-ytterbium hydride phase, the magnetic moment exhibits a nearly constant value of 3.85 ± 0.05 μ_B across various compositions, suggesting an intermediate valence state for the ytterbium atoms. researchgate.net

Table 1: Effective Magnetic Moments for Various Ytterbium Systems

Compound SystemEffective Magnetic Moment (μ_B) per Yb³⁺ ionReference
Ytterbium trihydride (H/Yb=2.30)3.18 researchgate.net
Ytterbium trihydride (H/Yb=2.62)3.97 researchgate.net
β-ytterbium hydride phase3.85 ± 0.05 researchgate.net
YbRhSn4.4 - 4.5 nih.gov

Application of Curie-Weiss Law Analysis

In the paramagnetic region, typically at higher temperatures, the magnetic susceptibility of ytterbium compounds often follows the Curie-Weiss law: χ = C / (T - Θ). wikipedia.org In this equation, C is the Curie constant, T is the absolute temperature, and Θ is the Weiss constant, which provides an indication of the nature and strength of the magnetic interactions between the Yb³⁺ ions. wikipedia.org A negative Weiss constant is often observed, suggesting the presence of weak antiferromagnetic interactions. nih.govaps.org

For example, analysis of the susceptibility of NaYbSe₂, a compound with a triangular lattice of Yb³⁺ ions, shows a linear dependence of the inverse susceptibility with temperature above 120 K, consistent with the Curie-Weiss law. aps.org However, it is important to note that for materials with strong spin-orbit coupling, such as many ytterbium compounds, the standard Curie-Weiss law may not be fully adequate, and a modified law that accounts for the temperature dependence of the local magnetic moments may be necessary for accurate analysis. aps.org

Dynamic Magnetic Behavior and Anisotropy

The dynamic (AC) magnetic properties of ytterbium systems are particularly fascinating, especially concerning their potential as single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow relaxation of their magnetization, a property that arises from a combination of a high-spin ground state and significant magnetic anisotropy. rsc.orgmdpi.com The prolate (axially elongated) nature of the Yb³⁺ ion's electron density makes it a prime candidate for generating SMM behavior when placed in a suitable ligand field environment that provides a planar magnetic anisotropy. mdpi.com

Investigation of Single-Molecule Magnet (SMM) Characteristics

A significant number of ytterbium(III) complexes have been shown to exhibit SMM behavior. nih.govrsc.orgrsc.orgcam.ac.uk A common characteristic of Yb³⁺-based SMMs is that the slow magnetic relaxation is often only observed in the presence of an external DC magnetic field. nih.govcam.ac.ukresearchgate.netresearchgate.net In a zero DC field, the out-of-phase component of the AC susceptibility (χ'') is frequently absent. nih.gov This is because of efficient quantum tunneling of the magnetization (QTM), a process that provides a rapid relaxation pathway, effectively short-circuiting the thermal relaxation barrier. nih.gov Applying an external DC field can suppress this QTM, allowing the slower, thermally activated relaxation processes to be observed. nih.gov

Table 2: SMM Characteristics of Selected Ytterbium Complexes

Complex TypeSMM BehaviorKey FeatureReference
Dinuclear Ytterbium ComplexesField-inducedQTM suppressed by external field nih.govresearchgate.net
Mononuclear Ytterbium PolymerField-inducedPlanar magnetic anisotropy mdpi.com
Heterotetranuclear Pd₂Yb₂ ComplexField-inducedKramers ion behavior cam.ac.uk

Mechanisms of Slow Magnetic Relaxation

The slow relaxation of magnetization in Yb³⁺ SMMs can occur through several mechanisms. In an ideal case, the magnetization would reverse by overcoming a single energy barrier (U_eff) via a thermally activated Orbach process. However, for many ytterbium complexes, the relaxation does not appear to be a pure Orbach type. researchgate.net The discrepancy between the energy barrier determined from magnetic data and that obtained from spectroscopic studies often points to the involvement of other relaxation pathways. researchgate.net

These pathways can include:

Quantum Tunneling of the Magnetization (QTM): As mentioned, this is often the dominant relaxation mechanism at low temperatures and in zero field. nih.gov

Raman Process: This is a two-phonon process where a virtual phonon is absorbed and another is emitted, which becomes more significant at intermediate temperatures. researchgate.net

Direct Process: This involves the emission or absorption of a single phonon with an energy equal to the Zeeman splitting between spin states. researchgate.net

Correlation of Magnetic Anisotropy with Emission Spectra

A powerful aspect of studying ytterbium-based SMMs is the ability to correlate their magnetic properties with their optical (luminescence) properties. rsc.orgrsc.org The strong spin-orbit coupling in the Yb³⁺ ion links its magnetic and electronic states. The ligand field around the Yb³⁺ ion splits the ground (²F₇/₂) and excited (²F₅/₂) electronic manifolds into a series of crystal field sublevels (Stark levels). nih.gov

The magnetic anisotropy, which is crucial for SMM behavior, is a direct consequence of this splitting. nih.gov High-resolution emission spectroscopy, which probes the transitions from the lowest excited sublevel to the ground state sublevels (²F₅/₂ → ²F₇/₂), can provide a precise map of the energy level structure. researchgate.netnih.gov This information can be used to independently determine the anisotropic energy barrier for magnetic relaxation, offering a direct spectroscopic confirmation of the barrier derived from magnetic measurements. rsc.orgrsc.org This magneto-optical correlation provides a comprehensive understanding of the electronic structure and is a valuable tool for the rational design of new SMMs with enhanced properties. mdpi.comrsc.org

Low-Temperature Magnetic Studies of Ytterbium Trihydrate Systems

Low-temperature magnetic studies are crucial for understanding the fundamental magnetic properties of materials containing rare-earth ions like ytterbium. At low temperatures, typically below the boiling point of liquid nitrogen (77 K) and often extending down to millikelvin ranges, the subtle magnetic interactions that are otherwise obscured by thermal energy become dominant. These studies can reveal phenomena such as magnetic ordering (ferromagnetism, antiferromagnetism, or more complex structures), magnetic phase transitions, and the influence of the crystalline electric field on the magnetic ions.

For ytterbium-containing compounds, low-temperature investigations are particularly insightful. The Yb³⁺ ion is a Kramers ion, meaning it will have at least a twofold degenerate ground state in the absence of a magnetic field, which often leads to interesting magnetic behavior at very low temperatures. Techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry and neutron diffraction are employed to probe the magnetic susceptibility, magnetization, and ordered magnetic structures as a function of temperature and applied magnetic field.

Analysis of Compensation Points in Magnetic Materials

A magnetic compensation point is a specific temperature at which the net magnetization of a ferrimagnetic or a multisublattice antiferromagnetic material becomes zero, despite the constituent magnetic sublattices remaining magnetically ordered. This phenomenon occurs in materials that possess at least two distinct magnetic sublattices with magnetizations that are opposed to each other and exhibit different temperature dependencies.

The origin of the compensation point lies in the differing thermal decay rates of the magnetization of the constituent sublattices. In a typical ferrimagnet containing rare-earth and transition metal ions, for instance, the magnetic moments of the rare-earth sublattice and the transition metal sublattice are coupled antiferromagnetically (in opposition). The magnetization of the transition metal sublattice generally decreases more slowly with increasing temperature than that of the rare-earth sublattice.

At absolute zero (0 K), the sublattice with the stronger magnetic moment will dominate, leading to a net magnetization. As the temperature is increased, the magnetization of the rare-earth sublattice, which is often more sensitive to thermal fluctuations, decreases more rapidly. At the compensation temperature (T_comp), the magnitudes of the two opposing sublattice magnetizations become equal, resulting in a zero net magnetization. Above this temperature, the magnetization of the transition metal sublattice dominates, and the net magnetization increases again before finally falling to zero at the Curie temperature (T_C), where the material becomes paramagnetic.

Based on extensive searches of scientific literature, there is no available data to suggest that ytterbium trihydrate exhibits a magnetic compensation point. This phenomenon is typically observed in more complex magnetic systems, such as rare-earth iron garnets or rare-earth transition metal alloys. The magnetic behavior of simpler hydrated compounds is less likely to feature the necessary opposing magnetic sublattices with distinct temperature dependencies required for a compensation point to occur.

To illustrate the concept of a compensation point, the following interactive table presents a hypothetical scenario for a material with two opposing magnetic sublattices (Sublattice A and Sublattice B).

Selected Temperature: 0 K

Temperature (K)Magnetization of Sublattice A (emu/mol)Magnetization of Sublattice B (emu/mol)Net Magnetization (emu/mol)
010.0-8.02.0

This table is a conceptual representation and does not reflect experimental data for Ytterbium trihydrate.

Theoretical and Computational Chemistry Approaches to Ytterbium Trihydrate

Prediction of Solution Structures from Combined Spectroscopic and Computational Data

Understanding the precise arrangement of water molecules and other ligands around lanthanide ions in solution is crucial for predicting their chemical behavior and properties. For Ytterbium(III) (Yb³⁺), a heavy lanthanide, its solution structure, particularly its hydration shell, has been a subject of extensive investigation employing a synergistic approach that combines experimental spectroscopic techniques with sophisticated computational chemistry methods. This integrated strategy allows researchers to overcome the inherent complexities of probing species in the liquid phase and provides a more complete picture than either method could achieve alone.

Spectroscopic Probes of Hydration Structure

Spectroscopic techniques serve as vital experimental tools for probing the local environment of metal ions in solution. Extended X-ray Absorption Fine-Structure (EXAFS) spectroscopy has been particularly effective in determining key structural parameters such as the coordination number and metal-ligand bond distances. Studies utilizing EXAFS on Ytterbium(III) solutions, often derived from salts like YbCl₃ or YbBr₃, consistently indicate that Yb³⁺ is coordinated by approximately eight water molecules acs.orgresearchgate.netacs.orgcapes.gov.br. The Yb-O bond distances are typically reported around 2.35 Å, with some variations depending on the specific experimental conditions and analysis methods researchgate.netacs.orgcapes.gov.br. The data often suggest a slightly asymmetric distribution of these bond distances, implying some degree of disorder within the hydration shell acs.orgresearchgate.net.

Optical spectroscopy, including absorption, luminescence excitation, and emission spectroscopy, provides insights into the electronic structure of Ytterbium(III) ions, which is sensitive to the coordination geometry and the nature of the ligands. The ligand field splitting observed in the electronic spectra of Yb³⁺ solvates can be directly correlated with their coordination environment. By analyzing these spectral features, researchers can infer details about the symmetry and arrangement of water molecules around the Yb³⁺ ion chemrxiv.orgchemrxiv.orgacs.orgnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, while often applied in the context of protein-ligand interactions with lanthanide probes, can also provide information about solution dynamics and structure in simpler systems, though it is less commonly used for direct hydration shell determination of simple aqua ions compared to EXAFS bakerlab.orgnih.govanu.edu.auuniupo.itsns.it.

Computational Chemistry Approaches

Computational methods, including Density Functional Theory (DFT), ab initio calculations, and molecular dynamics (MD) simulations, are indispensable for modeling the structures and energetics of hydrated Ytterbium(III) ions. These methods allow for the theoretical prediction of coordination geometries, bond lengths, and vibrational frequencies, which can then be compared with experimental data.

DFT calculations have been employed to model Yb³⁺ aqua complexes, exploring various coordination numbers and geometries. These studies often predict that Ytterbium(III) prefers an eight-coordinate environment, typically adopting a square antiprismatic (SQA) geometry chemrxiv.orgchemrxiv.orgacs.orgnih.govresearchgate.netacs.org. Some theoretical investigations suggest a potential for a seven-coordinate structure or a transition to lower coordination numbers for heavier lanthanides, including Ytterbium u-tokyo.ac.jpresearchgate.net. Molecular dynamics simulations, often parameterized using ab initio calculations, provide insights into the dynamic aspects of hydration, including water exchange rates and the evolution of coordination shells over time acs.orgnih.govacs.orgresearchgate.net.

Integration for Structure Prediction

The power of this approach lies in the integration of experimental spectroscopic data with computational predictions. For instance, the ligand field splitting parameters obtained from optical spectra of Yb³⁺ solvates can be used to validate DFT-calculated structures. By calculating the electronic energy levels for various proposed geometries (e.g., square antiprismatic vs. tricapped trigonal prism) and comparing the predicted ligand field parameters with experimental values, researchers can confidently assign the most probable solution structure chemrxiv.orgchemrxiv.orgacs.orgnih.gov.

Similarly, EXAFS-derived coordination numbers and bond distances serve as critical benchmarks for computational models. MD simulations or DFT optimizations are performed to generate structures that best reproduce these experimentally determined parameters. For Ytterbium(III) in water, this combined approach has consistently supported an eight-coordinate, square antiprismatic hydration shell with Yb-O bond lengths around 2.35 Å acs.orgresearchgate.netacs.orgcapes.gov.bracs.orgacs.org. The computational data also helps interpret the observed asymmetry in EXAFS spectra, attributing it to positional disorder or thermal vibrations of the coordinated water molecules acs.orgresearchgate.net.

Key Findings for Ytterbium(III) Hydration

Through the combined application of spectroscopic and computational methods, a consensus has emerged regarding the primary hydration structure of Ytterbium(III) in aqueous solution:

Coordination Number: Predominantly eight water molecules acs.orgresearchgate.netacs.orgcapes.gov.bracs.orgacs.org. Some studies suggest a possibility of seven-coordinate species, particularly for heavier lanthanides u-tokyo.ac.jpresearchgate.net.

Coordination Geometry: Square antiprismatic (SQA) is the most frequently predicted and experimentally supported geometry for the eight-coordinate species chemrxiv.orgchemrxiv.orgacs.orgnih.govresearchgate.netacs.org.

Yb-O Bond Distance: Approximately 2.35 Å researchgate.netacs.orgcapes.gov.br.

These findings highlight the efficacy of integrating diverse experimental and theoretical techniques to elucidate complex solution structures, providing a robust foundation for understanding the chemistry of Ytterbium(III) and other lanthanides.

Advanced Functional Applications of Ytterbium Trihydrate and Its Derivatives

Redox Chemistry and Catalysis

Ytterbium's involvement in redox processes and its catalytic activity are areas of significant research interest, particularly in facilitating complex organic transformations.

Exploration of Multielectron Redox Chemistry in Ytterbium Complexes

The redox reactivity of lanthanides, including ytterbium, has traditionally been constrained to one-electron transfer reactions due to their limited accessible oxidation states. However, recent groundbreaking research has demonstrated that multielectron reductive chemistry can be achieved for ytterbium by employing specific redox-active ligands, such as tripodal tris(siloxide)arene ligands researcher.lifevulcanchem.comsnf.chnih.govacs.org. These ligands possess the capacity to store up to two electrons within their arene anchor, thereby expanding ytterbium's redox capabilities.

The reduction of an Ytterbium(III) complex coordinated to such a ligand can yield the Ytterbium(II) analogue through metal-centered reduction. Subsequent reduction events, primarily occurring at the ligand, lead to the formation of analogous complexes where ytterbium exists in formal +1 and zero oxidation states. This process has allowed for the isolation and characterization of four distinct ytterbium complexes spanning these different oxidation states (+3, +2, +1, and 0) researcher.lifevulcanchem.comsnf.chnih.gov. Notably, an "Yb(I)" complex derived from this system has shown the ability to transfer two electrons to organic azides, generating highly reactive imido intermediates. This represents a rare instance of a two-electron transfer occurring at a single lanthanide center without the necessity of accessing the +4 oxidation state researcher.life. Beyond these specific ligand systems, research also explores ytterbium(II) complexes with other redox-active ligands, such as carbazolyl or dianionic imine ligands, which are investigated for their catalytic potential acs.orgoup.com. Furthermore, mixed-valence ytterbium complexes, where ytterbium exists in intermediate oxidation states (e.g., Yb2.5+), have been synthesized and characterized for their intervalence charge transfer (IVCT) properties nih.gov.

Catalytic Activity of Ytterbium Compounds in Organic Synthesis (e.g., Tandem Reactions)

Ytterbium compounds, particularly ytterbium triflate (Yb(OTf)3) and ytterbium chloride (YbCl3), function as highly effective Lewis acid catalysts across a wide spectrum of organic synthesis reactions researchgate.netalfachemic.comresearchgate.netwikipedia.org. These catalysts are instrumental in facilitating transformations such as Aldol, Michael, Mannich, Friedel-Crafts, and Diels-Alder reactions researchgate.netalfachemic.comresearchgate.netwikipedia.org. Ytterbium triflate, in particular, is known for its versatility, requiring low catalyst loadings (typically less than 10 mol%) and exhibiting stability in both organic solvents and aqueous media, which allows for straightforward recovery and reuse without significant loss of catalytic activity researchgate.net.

Tandem Reactions: Ytterbium catalysts are also pivotal in enabling complex tandem reaction sequences. For example, Yb(OTf)3 catalyzes tandem Friedel-Crafts alkylation/hydroarylation reactions involving propargylic alcohols and phenols, providing an efficient route to indenols acs.org. A strategy combining Diels–Alder reaction, Claisen rearrangement, and decarboxylation has been developed using N-allenamides or aryloxyallenes with 2-pyrones, catalyzed by ytterbium, to synthesize diarylmethanes researchgate.net. Additionally, Yb(OTf)3 has been employed in ionic liquid media under microwave irradiation to promote tandem reactions leading to quinoline (B57606) derivatives arkat-usa.org. Divalent ytterbium complexes have also demonstrated efficacy as precatalysts in the intermolecular hydrophosphination and hydroamination of styrene, achieving high turnover numbers (TONs) acs.org. Furthermore, Yb(II) complexes can catalyze selective single and double hydrophosphination of 1,3-enynes researchgate.net. Metal-organic frameworks (MOFs) incorporating ytterbium, such as YbBTC@AC, have also shown promise in electrocatalysis, for instance, in the oxygen reduction reaction acs.org. Heterometallic complexes containing ytterbium, such as {[Cu3Ln2(L)6(H2O)6]n} where Ln=Yb, have exhibited catalytic activity in oxidation reactions preprints.org.

Table 1: Catalytic Activity of Ytterbium Compounds in Organic Synthesis

CatalystReaction TypeExample Substrates/ProductsYield/EfficiencyCitation(s)
Yb(OTf)3Diels-Alder ReactionVariousHigh yields researchgate.netresearchgate.net
Yb(OTf)3Friedel-Crafts AcylationAromatic hydrocarbonsHigh yields researchgate.netalfachemic.comresearchgate.net
Yb(OTf)3Mannich ReactionAldehyde, amine, ketoneGood yields alfachemic.comresearchgate.net
Yb(OTf)3Tandem Friedel-Crafts Alkylation/HydroarylationPropargylic alcohols, phenolsModerate to excellent yields acs.org
Yb(II) Complexes (e.g., carbazol-9-yl)Intermolecular Hydrophosphination of StyreneStyrene, diphenylphosphineTONs up to 92 acs.org
Yb(II) Complexes (e.g., carbazol-9-yl)Intermolecular Hydroamination of StyreneStyrene, pyrrolidineTONs up to 48 acs.org
Yb-based MOFs (YbBTC@AC)Oxygen Reduction Reaction (ORR)-High onset potential acs.org
Heterometallic Yb Complexes (e.g., {[Cu3Ln2(L)6(H2O)6]n})Oxidation ReactionsOlefins, aromatic benzylic substratesActivity increases with atomic number of Ln preprints.org

Advanced Imaging and Sensing Applications

Ytterbium's unique properties are also being leveraged in sophisticated imaging and sensing technologies.

Development of Ytterbium Nanoparticle Contrast Agents for Computed Tomography

Ytterbium nanoparticles (YbNP) are emerging as promising candidates for contrast agents in Computed Tomography (CT) and Spectral Photon-Counting CT (SPCCT) acs.orgresearchgate.netnih.gov. Ytterbium possesses a high atomic number (Z=70) and a K-edge energy of 61 keV, which falls within the optimal range of diagnostic X-ray spectra. This characteristic results in significantly higher X-ray attenuation compared to conventional iodine-based contrast agents rsc.orgresearchgate.netresearchgate.net.

Studies have demonstrated that ultrasmall YbNPs exhibit superior X-ray attenuation efficiency. For instance, Ytterbium(III) hydroxycarbonate (Yb(OH)CO3) nanoparticles have shown an attenuation efficiency of approximately 9.0 HU/mM, which is considerably higher than that of Iobitridol (~3.6 HU/mM) mdpi.compreprints.org. Similarly, ultrasmall, poly(acrylic acid)-coated Ytterbium(III) oxide (Yb2O3) nanoparticles displayed an efficiency of 6.8 HU/mM, surpassing Ultravist (4.4 HU/mM) mdpi.com. Ytterbium nanoparticles, in general, have been found to be significantly more attenuating than gold nanoparticles (AuNP), which are also widely studied CT contrast agents acs.orgresearchgate.netnih.gov.

Beyond their intrinsic contrast-generating properties, YbNPs are being explored for applications such as labeling and monitoring hydrogels, rendering them radiopaque and enabling their tracking in vivo acs.orgresearchgate.netnih.gov. In vivo imaging results have indicated that YbNPs generate higher contrast compared to AuNP labels acs.orgresearchgate.netnih.gov. When appropriately functionalized, Yb-based nanoparticles can also offer longer circulation times in the bloodstream, making them particularly useful for vascular imaging researchgate.net. Preliminary bioelimination studies suggest that Yb-based contrast materials undergo significant clearance within a week, with residual ytterbium primarily found in the liver researchgate.net.

Table 2: Ytterbium Nanoparticles as CT Contrast Agents

Nanoparticle TypeX-ray Attenuation Efficiency (HU/mM)Comparison AgentEfficiency ComparisonCitation(s)
Yb(OH)CO3 NPs~9.0IobitridolHigher mdpi.compreprints.org
Yb2O3 NPs (ultrasmall, PAA-coated)6.8UltravistHigher mdpi.com
YbNP (ultrasmall)Significantly more attenuatingGold Nanoparticles (AuNP)Higher acs.orgresearchgate.netnih.gov

Spectrophotometric Detection Methods (e.g., Bisphosphonate Sensing)

Ytterbium(III) complexes, notably the Ytterbium-pyrocatechol violet (YbPV) complex, are utilized in spectrophotometric methods for the sensitive detection of specific analytes researchgate.netnih.govnih.gov. This approach leverages a ligand exchange mechanism: the YbPV complex undergoes a discernible spectral shift when target ligands are introduced, indicating their presence researchgate.netnih.govnih.gov.

This YbPV-based method has been successfully applied to the indirect detection of phosphate (B84403) and adenosine (B11128) triphosphate (ATP) researchgate.netnih.govnih.gov. More recently, this system has been adapted for the detection of bisphosphonates, forming complexes with various metal-to-ligand stoichiometries, including 4:3, 1:1, and 1:2 researchgate.netnih.govnih.gov. The YbPV sensor demonstrates the capability to quantify bisphosphonates at concentrations as low as 2-3 μM researchgate.netnih.govnih.gov. A key advantage of this assay is its generality, allowing for the detection of bisphosphonates that may lack intrinsic chromophores. However, it is important to note that this method may not be selective if phosphate or ATP are present in the sample, as they can also interact with the YbPV complex nih.gov. Research is also progressing on other Yb-based fluorescence sensors for applications such as pesticide detection nih.gov.

Table 3: Spectrophotometric Detection of Bisphosphonates using YbPV Complex

AnalyteDetection MethodDetection LimitSelectivity NoteCitation(s)
BisphosphonatesYtterbium-pyrocatechol violet (YbPV) complex2-3 μMMay not be selective in the presence of phosphate or ATP researchgate.netnih.govnih.gov
PhosphateYtterbium-pyrocatechol violet (YbPV) complex~2 μM- researchgate.netnih.govnih.gov
ATPYtterbium-pyrocatechol violet (YbPV) complex~2 μM- researchgate.netnih.govnih.gov

Compound List

Ytterbium trihydrate (implied focus)

Ytterbium complexes

Ytterbium compounds

Ytterbium triflate (Yb(OTf)3)

Ytterbium tris(perfluorobutanesulfonyl)methide (Yb(PFO)3)

Ytterbium(III) chloride (YbCl3)

Ytterbium(II) iodide (YbI2)

Ytterbium(III) fluoride (B91410) (YbF3)

Ytterbium nanoparticles (YbNP)

Ytterbium(III) oxide nanoparticles (Yb2O3 NPs)

Ytterbium(III) hydroxycarbonate nanoparticles (Yb(OH)CO3 NPs)

Ytterbium-benzene tricarboxylic acid MOF (YbBTC)

Ytterbium(III) hexafluoroacetylacetonate hydrate (B1144303) ([Yb(hfac)3]⋅2H2O)

Cationic Ytterbium complex ([Yb(CH3CN)9]3+[(AlCl4)3]3-·CH3CN)

Divalent Ytterbium complexes

Heterometallic Yb complexes (e.g., {[Cu3Ln2(L)6(H2O)6]n})

Ytterbium-based CT contrast agents

Ytterbium-pyrocatechol violet (YbPV) complex

Ytterbium(II) complexes with amidinate and carbazolyl ligands

Ytterbium(II)-amide species

Ytterbium(II)-aromatic imine dianion complexes

Ytterbium(II) hydride complex

Ytterbium(III) complexes with redox-active ligands

Mixed-valence Ytterbium complexes

Ytterbium(II) complexes with silaimine-functionalized cyclopentadienyl (B1206354) ligands

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.